

Application Notes and Protocols for Olverembatinib Dimesylate Studies Using Animal Models

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Compound of Interest

Compound Name: *Olverembatinib dimesylate*

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Introduction

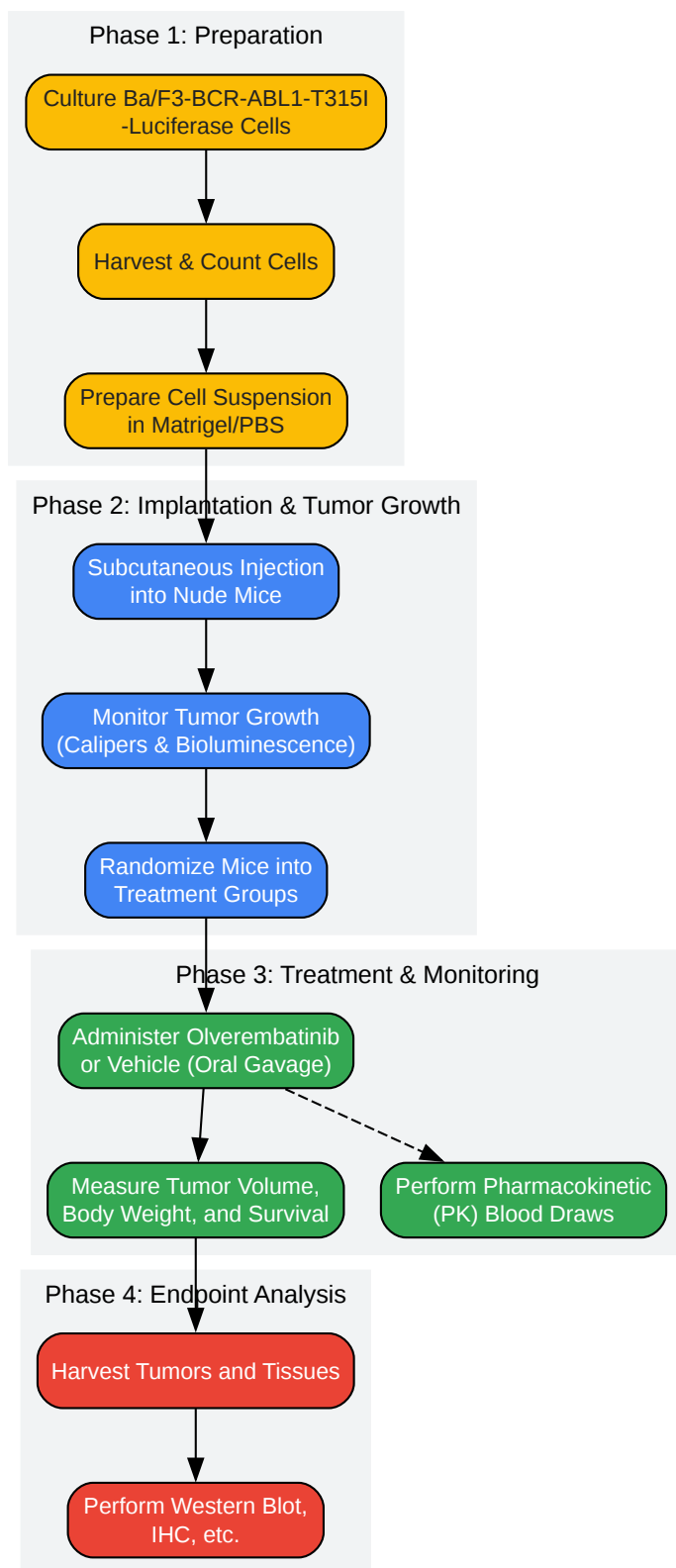
Olverembatinib dimesylate (formerly HQP1351 or GZD824) is a third-generation, orally active, potent BCR-ABL1 tyrosine kinase inhibitor (TKI).[1][2] It was developed to overcome the challenges of resistance to first and second-generation TKIs in patients with Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] Olverembatinib has demonstrated high efficacy against wild-type BCR-ABL1 and a wide range of clinically acquired resistance mutations, most notably the highly refractory T315I "gatekeeper" mutation.[5][6][7] Preclinical studies utilizing various animal models have been instrumental in characterizing its efficacy, safety, and pharmacokinetic profile, providing the foundational data for its clinical development and approval.[3][8]

This document provides detailed application notes and protocols for establishing and utilizing animal models in the preclinical evaluation of olverembatinib.

Key Signaling Pathway Inhibited by Olverembatinib

Olverembatinib is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL1 fusion protein.[5][9] This binding blocks the protein's constitutive kinase activity, preventing the phosphorylation of downstream signaling molecules essential for the

proliferation and survival of leukemia cells.[5][10] By disrupting these pathways, olverembatinib induces cell cycle arrest and apoptosis in malignant cells.[3][10] The drug has also shown inhibitory effects on other kinases, including FLT3, FGFR1, and PDGFR α , suggesting a broader anti-cancer potential.[3]



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